

A Technical Guide to (1-Methylcyclobutyl)methanethiol for Research Applications

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Compound of Interest		
Compound Name:	(1-Methylcyclobutyl)methanethiol	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1-

Methylcyclobutyl)methanethiol, a specialized organosulfur compound of interest for research and development. This document details commercial suppliers, physicochemical properties, a plausible synthesis protocol, and potential research applications, presented in a format tailored for scientific professionals.

Commercial Availability

(1-Methylcyclobutyl)methanethiol is available as a research chemical from specialized suppliers. Below is a summary of known commercial sources. Researchers are advised to contact the suppliers directly for current pricing, availability, and purity specifications.

Supplier	Product Code/CAS Number	Purity	Notes
Sigma-Aldrich (Merck KGaA)	ENAH03BBC22F	Not specified	Available for inquiry.
AK Scientific, Inc.	Not specified	95%	Listed as (1- Methylcyclobutyl)meth anethiol.



Physicochemical Properties

Detailed experimental data for **(1-Methylcyclobutyl)methanethiol** is not readily available in public literature. However, properties can be estimated based on its structure and data from the closely related compound, 1-methylcyclobutane-1-thiol (CAS 88183146-2).

Property	Value (for 1- methylcyclobutane-1-thiol)	Reference
Molecular Formula	C5H10S	PubChem
Molecular Weight	102.20 g/mol	PubChem
XLogP3	1.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	0	PubChem

Note: These properties are for a structural isomer and should be used as an estimation for (1-Methylcyclobutyl)methanethiol.

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **(1-Methylcyclobutyl)methanethiol** is not currently published. However, a plausible and commonly employed two-step synthetic route can be proposed, starting from the commercially available precursor, **(1-methylcyclobutyl)methanol**. This method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a thiol source.

Step 1: Tosylation of (1-Methylcyclobutyl)methanol

This step converts the primary alcohol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:



- (1-Methylcyclobutyl)methanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylcyclobutyl)methanol in anhydrous pyridine and anhydrous dichloromethane at 0 °C (ice bath).
- Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution.
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
- Quench the reaction by slowly adding cold 1 M HCl.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.



- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (1methylcyclobutyl)methyl tosylate.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Conversion of the Tosylate to (1-Methylcyclobutyl)methanethiol

This step involves the nucleophilic displacement of the tosylate group with a sulfur nucleophile, typically thiourea followed by hydrolysis, to yield the desired thiol.[1]

Materials:

- (1-Methylcyclobutyl)methyl tosylate (from Step 1)
- Thiourea
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- · Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Round-bottom flask with reflux condenser
- · Heating mantle or oil bath
- · Magnetic stirrer and stir bar
- Separatory funnel



Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve the (1-methylcyclobutyl)methyl tosylate in ethanol.
- Add thiourea to the solution and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the formation of the isothiouronium salt is complete, add a solution of sodium hydroxide in water to the reaction mixture and continue to reflux to hydrolyze the salt.
- Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid.
- Extract the product with diethyl ether or dichloromethane.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure (as the product may be volatile) to obtain (1-Methylcyclobutyl)methanethiol.
- Further purification can be achieved by distillation if required.

Experimental Workflow and Diagrams

The following diagrams illustrate the proposed synthesis workflow and the general reactivity of thiols.



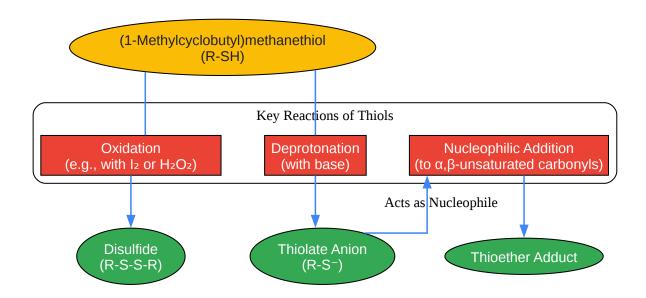






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Proposed two-step synthesis of (1-Methylcyclobutyl)methanethiol.



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General reactivity pathways of thiols.

Potential Research Applications

While specific applications for **(1-Methylcyclobutyl)methanethiol** are not yet documented in the literature, its structural motifs suggest several areas of potential interest for researchers:

- Drug Discovery and Medicinal Chemistry: The cyclobutyl group is a recognized bioisostere
 for phenyl rings and other functional groups, offering a way to improve metabolic stability and
 solubility of drug candidates. The thiol group can be used for conjugation to other molecules
 or as a pharmacophore itself.[2]
- Bioconjugation: The thiol group is a versatile functional handle for attaching molecules to proteins, nanoparticles, or surfaces.[3] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.



- Materials Science: Thiols are widely used for the functionalization of gold surfaces to create self-assembled monolayers (SAMs). The unique three-dimensional structure of the 1methylcyclobutyl group could influence the packing and properties of such monolayers.
- Flavor and Fragrance Chemistry: Many low molecular weight thiols possess strong and distinct odors, making them of interest in the flavor and fragrance industry.

Safety Information

A specific Safety Data Sheet (SDS) for **(1-Methylcyclobutyl)methanethiol** is not publicly available. However, based on the general properties of low molecular weight thiols, the following precautions should be taken:

- Odor: Thiols are known for their strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.
- Flammability: Low molecular weight thiols are often flammable. Keep away from ignition sources.
- Toxicity: Thiols can be toxic if inhaled or absorbed through the skin. Appropriate personal
 protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be
 worn.
- Handling: Handle as a potentially hazardous chemical. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Researchers should always consult the supplier-provided SDS before handling this compound and perform a thorough risk assessment for any planned experiments.

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References



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- 2. Medicinal Thiols: Current Status and New Perspectives PMC [pmc.ncbi.nlm.nih.gov]
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